molecular formula C19H14N2O2S2 B2402902 5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide CAS No. 2034514-35-5

5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2402902
CAS No.: 2034514-35-5
M. Wt: 366.45
InChI Key: YSVYWRVRTTWGSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is a synthetic isoxazole-carboxamide derivative developed for preclinical oncology research. Isoxazole derivatives have demonstrated significant potential in anticancer applications, with recent studies showing specific phenyl-isoxazole-carboxamide compounds exhibiting potent activity against a range of cancer cell lines, including melanoma (B16F1), colon adenocarcinoma (Colo205), and hepatocellular carcinoma (HepG2) . The core isoxazole structure is a privileged scaffold in medicinal chemistry, known to interact with multiple biological targets and display diverse therapeutic properties . The molecular architecture of this compound features a phenyl-substituted isoxazole core linked via a carboxamide bridge to a dual thiophene methyl group, which may enhance membrane permeability and target binding affinity. Researchers are exploring this structural class particularly for its promising antiproliferative effects, with some analogs showing IC50 values in the sub-micromolar range against specific cancer cell lines . This compound is provided strictly for research purposes in laboratory settings only. It is not intended for diagnostic, therapeutic, or any human use. All in vitro and in vivo studies should be conducted following appropriate biosafety protocols.

Properties

IUPAC Name

5-phenyl-N-[thiophen-2-yl(thiophen-3-yl)methyl]-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c22-19(15-11-16(23-21-15)13-5-2-1-3-6-13)20-18(14-8-10-24-12-14)17-7-4-9-25-17/h1-12,18H,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYWRVRTTWGSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC(C3=CSC=C3)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Coupling of Preformed Isoxazole Carboxylic Acids with Thiophene Amines

The most direct route involves coupling 5-phenylisoxazole-3-carboxylic acid with N-(thiophen-2-yl(thiophen-3-yl)methyl)amine. As demonstrated in diarylisoxazole-3-carboxamide syntheses, carboxylic acids are activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is subsequently reacted with the amine in tetrahydrofuran (THF) or dichloromethane (DCM) in the presence of triethylamine (Et₃N). For example:

  • Acid Activation :
    $$ \text{5-Phenylisoxazole-3-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{5-Phenylisoxazole-3-carbonyl chloride} + \text{HCl} $$
  • Amide Coupling :
    $$ \text{5-Phenylisoxazole-3-carbonyl chloride} + \text{N-(thiophen-2-yl(thiophen-3-yl)methyl)amine} \xrightarrow{\text{Et₃N, THF}} \text{Target Compound} $$

Yields for analogous reactions range from 20% to 80%, depending on steric and electronic effects of the amine. The thiophene-methylamine component may require regioselective synthesis to avoid isomerization during coupling.

In Situ Isoxazole Ring Formation Followed by Amidation

For non-commercial isoxazole precursors, a three-step sequence is employed (Scheme 2 in):

  • Enol Formation : Acetophenone derivatives are treated with diethyl oxalate under basic conditions to form enol esters.
  • Cyclization : Reaction with hydroxylamine hydrochloride (NH₂OH·HCl) in methanol under reflux yields the isoxazole methyl ester.
  • Saponification : Hydrolysis with NaOH in ethanol/THF (2:1) produces the free carboxylic acid.

This method ensures high regiocontrol for the isoxazole core, critical for maintaining the 5-phenyl substitution pattern. Subsequent coupling with the thiophene amine follows the same protocol as Section 1.1.

Optimization of Amidation Conditions

Solvent and Catalyst Systems

Patent literature highlights the use of polar aprotic solvents (e.g., isobutyl alcohol) under reflux to enhance reaction rates and yields. For instance, WO2011005029A2 reports 10–20-hour reflux in isobutyl alcohol for analogous thiophene carboxamide syntheses, achieving yields >80% after crystallization. Catalytic systems such as 4-dimethylaminopyridine (DMAP) or pyrrolidinopyridine further accelerate acyl transfer, reducing side-product formation.

Purification and Crystallization

Post-reaction workup typically involves concentration under reduced pressure, followed by trituration with non-polar solvents (e.g., ethyl acetate) at low temperatures (-5°C to 10°C) to precipitate the product. Seed crystals of the target compound are often introduced to induce crystallization, as described in Step 7 of WO2011005029A2. High-performance liquid chromatography (HPLC) or column chromatography may be required for isomers arising from thiophene regiochemistry.

Structural Modifications and SAR Insights

While the query compound lacks direct SAR data, analogous isoxazole-3-carboxamides reveal critical trends:

  • Western Aryl Ring : A 3-chlorophenyl substituent improves mitochondrial swelling inhibition by 10-fold compared to unsubstituted phenyl.
  • Eastern Aryl Ring : A 3-hydroxyphenyl group is essential for activity; methoxy or NHSO₂Me bioisosteres reduce potency.

These findings suggest that electron-withdrawing groups on the isoxazole’s phenyl ring and hydrogen-bond donors on the amide sidechain enhance stability and target engagement.

Challenges in Thiophene Regioselectivity

The bis-thiophene methylamine component introduces synthetic complexity due to:

  • Isomer Formation : Thiophen-2-yl vs. thiophen-3-yl substitution requires careful control during amine synthesis.
  • Coupling Efficiency : Bulky thiophene substituents may hinder amidation, necessitating excess acyl chloride or prolonged reaction times.

Patent US10906893 addresses similar challenges using N-alkylimidazole bases to suppress side reactions during sulfonamide formation, a strategy adaptable to carboxamide synthesis.

Industrial-Scale Production Considerations

For mass production, WO2011005029A2 emphasizes:

  • Continuous Flow Systems : To maintain consistent reflux conditions and reduce batch variability.
  • Acid/Base Resins : For efficient deprotection of t-Boc groups without aqueous workup, minimizing waste.
  • Crystallization-Dominant Purification : Avoids costly chromatography, with yields >85% reported for scaled batches.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction of the carboxamide group can produce primary or secondary amines .

Scientific Research Applications

Chemistry

In the realm of chemistry, 5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with tailored properties .

The compound has garnered attention for its potential biological activities. Research indicates that it may exhibit antimicrobial and anticancer properties. For instance, studies have shown that derivatives containing thiophene and isoxazole rings can induce cytotoxicity in cancer cell lines, leading to cell cycle arrest and apoptosis . The mechanisms of action are believed to involve inhibition of DNA synthesis and interactions with key biological targets involved in tumorigenesis .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored as a potential drug candidate. Its structural features suggest that it could interact with various biological receptors and enzymes, making it a candidate for further development against diseases such as cancer . The compound's ability to form hydrogen bonds enhances its binding affinity to biological targets, which is crucial for drug design.

Case Studies and Research Findings

StudyFindings
Bhinge et al. (2015)Investigated the synthesis of thiadiazole derivatives, highlighting the role of isoxazole in enhancing biological activity against cancer cells .
Nayak et al. (2014)Demonstrated that compounds containing thiophene rings exhibit significant cytotoxicity against various cancer types, including leukemia and ovarian cancer .
Petkevich et al. (2021)Focused on the structural elucidation of isoxazole derivatives and their potential as anticancer agents through molecular docking studies .

Industry Applications

Beyond academic research, this compound has potential applications in the industry. It can be utilized in developing advanced materials such as organic semiconductors and light-emitting diodes (OLEDs), taking advantage of its electronic properties derived from the conjugated system formed by its aromatic rings .

Mechanism of Action

The mechanism of action of 5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Isoxazole Carboxamides
Compound Name Molecular Formula Substituents Key Feature
Target Compound C₁₉H₁₅N₂O₂S₂ Bis-thiophenylmethyl Enhanced π-π stacking
5-Phenyl-N-(1-(thiophen-2-yl)propan-2-yl)isoxazole-3-carboxamide C₁₈H₁₆N₂O₂S Single thiophene + branched alkyl Moderate steric hindrance
n-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide C₁₂H₁₁N₂O₂S Cyclopropyl + thiophene Improved lipophilicity

Biological Activity

5-Phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and related research findings.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Isoxazole Ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Formation of the Thiophene Ring : This can be achieved through coupling reactions such as Suzuki or Stille coupling.
  • Final Coupling and Purification : The final product is purified using techniques like column chromatography or recrystallization.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit various biological activities, including:

Antimicrobial Activity

Studies have shown that derivatives of isoxazole and thiophene possess significant antimicrobial properties. For example, compounds with similar structures have demonstrated efficacy against resistant strains of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Anti-inflammatory and Anticancer Properties

Research indicates that isoxazole derivatives can inhibit pathways associated with inflammation and cancer. In particular, compounds targeting NF-kappaB and AP-1 transcriptional activation have shown promise in preclinical models . The anti-inflammatory potential is further supported by studies demonstrating inhibition of inflammatory markers in cell lines .

The biological activity of this compound likely involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity to exert therapeutic effects. Detailed biochemical studies are necessary to elucidate the exact pathways involved.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialN-(pyridin-2-yl)-5-(2-(p-tolylamino)thiazol)High inhibitory activity against M. tuberculosis
Anti-inflammatoryIsoxazole derivativesInhibition of NF-kappaB activation
AnticancerVarious isoxazole analogsCytotoxicity against cancer cell lines

Q & A

Q. What is the recommended synthetic route for 5-phenyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)isoxazole-3-carboxamide, and what key steps are involved?

The synthesis involves three critical steps:

  • Isoxazole Ring Formation : Cyclization of precursors (e.g., β-ketonitriles or enol ethers) under acidic/basic conditions to form the isoxazole core .
  • Thiophene Functionalization : Friedel-Crafts acylation to introduce thiophene rings, using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) .
  • Carboxamide Linkage : Reaction of the isoxazole intermediate with thiophene-methylamine derivatives via oxalyl chloride-mediated coupling . Yield optimization typically requires controlled reaction temperatures (0–5°C for acylation) and inert atmospheres.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Use a combination of:

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and connectivity (e.g., thiophene protons at δ 6.8–7.5 ppm, isoxazole protons at δ 6.2–6.5 ppm) .
  • FT-IR : Confirm carboxamide C=O stretching (~1650–1700 cm⁻¹) and isoxazole ring vibrations (~1550 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ expected for C₂₀H₁₅N₂O₂S₂).

Q. What safety protocols are essential when handling this compound in the lab?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact (Category 2 irritation per GHS) .
  • Engineering Controls : Use fume hoods for reactions involving volatile reagents (e.g., oxalyl chloride).
  • Waste Disposal : Segregate halogenated waste from thiophene-containing byproducts .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the Friedel-Crafts acylation step?

  • Catalyst Screening : Test alternative Lewis acids (e.g., FeCl₃ vs. AlCl₃) to reduce side reactions.
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF) vs. dichloromethane for better thiophene activation .
  • Temperature Gradients : Perform kinetic studies at 0°C, 25°C, and reflux to identify optimal acylation rates .

Q. How should researchers address contradictory data in biological activity studies (e.g., varying IC₅₀ values)?

  • Assay Standardization : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds (e.g., doxorubicin) .
  • Metabolic Stability Tests : Evaluate compound stability in liver microsomes to rule out false negatives from rapid degradation .
  • Structural Analog Comparison : Test derivatives (e.g., replacing thiophene with furan) to isolate pharmacophore contributions .

Q. What computational methods are suitable for predicting this compound’s binding affinity to target proteins?

  • Molecular Docking : Use AutoDock Vina with crystal structures of kinases (e.g., EGFR) to identify key interactions (e.g., hydrogen bonds with the carboxamide group) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

  • Substituent Variation : Replace phenyl with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity .
  • Bioisosteric Replacement : Substitute thiophene with benzothiophene to improve π-π stacking with hydrophobic pockets .
  • Pharmacokinetic Profiling : Measure logP (e.g., via shake-flask method) to balance solubility and membrane permeability .

Q. What purification techniques are most effective for isolating high-purity samples?

  • Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 8:2 → 6:4) to separate thiophene regioisomers .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal lattice formation .
  • HPLC-PDA : Employ C18 columns (ACN/water + 0.1% TFA) to detect and remove trace impurities (<0.5%) .

Q. How do solvent polarity and proticity influence the compound’s stability during storage?

  • Polar Aprotic Solvents : Store in DMSO-d₆ at -20°C to prevent hydrolysis of the carboxamide group .
  • Avoid Protic Solvents : Methanol/water mixtures accelerate degradation via nucleophilic attack on the isoxazole ring .

Q. What strategies validate the compound’s potential as a kinase inhibitor in vitro?

  • Kinase Profiling : Screen against a panel of 50+ kinases (e.g., JAK2, ABL1) at 10 µM to identify selectivity .
  • Cellular Phosphorylation Assays : Use Western blotting to measure inhibition of downstream targets (e.g., STAT3 in cancer cells) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.